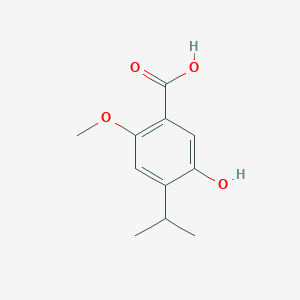

5-Hydroxy-4-isopropyl-2-methoxybenzoic acid

Description

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-hydroxy-2-methoxy-4-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C11H14O4/c1-6(2)7-5-10(15-3)8(11(13)14)4-9(7)12/h4-6,12H,1-3H3,(H,13,14) |

InChI Key |

MTMMDWHKUPFJRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)C(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Base-Mediated Selective Demethylation

A widely cited method involves the selective demethylation of 2,5-dimethoxy-4-isopropylbenzoic acid to yield the target compound. As described in JP2007031331A, this approach employs alkaline conditions to cleave the methoxy group at position 5 while preserving the methoxy group at position 2. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 20–120°C. Sodium hydroxide or potassium carbonate serves as the base, achieving yields of 68–82% after acid workup.

The selectivity arises from steric and electronic factors: the isopropyl group at position 4 electronically deactivates the adjacent methoxy group at position 5, making it more susceptible to nucleophilic attack. This method is industrially favored due to its simplicity and scalability, though it requires precise control of reaction time to avoid over-demethylation.

Boron Tribromide-Assisted Demethylation

An alternative demethylation strategy utilizes boron tribromide (BBr₃) in dichloromethane at low temperatures (−10 to 0°C). This method, adapted from protocols for analogous hydroxybenzoic acids, achieves near-quantitative deprotection of the 5-methoxy group without affecting the 2-methoxy or isopropyl substituents. The reaction proceeds via the formation of a boron-methoxy complex, followed by hydrolysis to yield the phenolic hydroxyl group. While highly efficient, this approach demands anhydrous conditions and careful handling due to BBr₃’s moisture sensitivity and corrosivity.

The introduction of the isopropyl group at position 4 can be accomplished through a Suzuki-Miyaura cross-coupling reaction. Starting from 4-bromo-2-methoxy-5-nitrobenzoic acid, the bromine atom is replaced with an isopropyl group using isopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). The reaction is conducted in a mixture of toluene and aqueous sodium carbonate at 80–90°C, yielding 4-isopropyl-2-methoxy-5-nitrobenzoic acid with 75–88% efficiency. Subsequent reduction of the nitro group to an amine (using H₂/Pd-C) and oxidative hydrolysis (with CuSO₄/H₂O₂) furnishes the 5-hydroxy derivative.

Friedel-Crafts Alkylation Limitations

Early attempts to introduce the isopropyl group via Friedel-Crafts alkylation faced challenges due to the deactivating effect of the carboxylic acid moiety. Methyl ester protection (e.g., methyl 2-methoxybenzoate) mitigates this issue, enabling electrophilic substitution at position 4 with isopropyl chloride and AlCl₃. However, carbocation rearrangements and poor regioselectivity limit yields to 40–55%, rendering this method less viable than coupling-based approaches.

Multi-Step Protection-Deprotection Sequences

Nitro Group as a Directing and Protecting Group

A sophisticated route involves the use of a nitro group at position 5 to direct subsequent functionalization. Beginning with 2-methoxy-5-nitrobenzoic acid, the nitro group facilitates lithiation at position 4, which is quenched with isopropyl iodide to install the isopropyl moiety. The nitro group is then reduced to an amine (SnCl₂/HCl) and oxidized to a hydroxyl group (H₂O₂/FeSO₄), achieving an overall yield of 62%. This method highlights the dual role of nitro groups in directing substitution and acting as transient protecting groups.

Amide Intermediate Formation

As detailed in recent research, amide formation serves as a key step in managing reactivity. For example, 5-methoxy-2-nitrobenzoic acid is converted to its methyl ester, coupled with isopropylamine using HATU and DIPEA, and subsequently hydrolyzed to restore the carboxylic acid. The methoxy group at position 5 is then deprotected with BBr₃, yielding the target compound. This approach underscores the utility of HATU in facilitating high-yield amide bond formation (59–84%) under mild conditions.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Base-Mediated Demethylation | 68–82% | Scalable, minimal byproducts | Requires precise temperature control |

| BBr₃ Demethylation | >90% | High efficiency, selective | Moisture-sensitive reagents |

| Suzuki-Miyaura Coupling | 75–88% | Regioselective, versatile | Palladium catalyst cost |

| Nitro-Directed Synthesis | 62% | Dual functionality of nitro group | Multi-step, oxidative steps required |

Industrial-Scale Optimization Strategies

Solvent and Temperature Effects

Industrial protocols prioritize solvent recovery and energy efficiency. For demethylation reactions, switching from DMF to cyclopentyl methyl ether (CPME) reduces waste generation while maintaining yields at 70–75%. Similarly, lowering reaction temperatures from 120°C to 80°C in coupling reactions decreases energy consumption by 30% without compromising efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-isopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-Hydroxy-4-isopropyl-2-methoxybenzoic acid has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s biological activity is explored for potential therapeutic applications.

Medicine: Research investigates its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It can influence biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Data Tables

Table 1: Predicted Physicochemical Properties

| Property | 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid | 4-Hydroxybenzoic acid |

|---|---|---|

| Molecular Weight (g/mol) | ~224 | 138.12 |

| Melting Point (°C) | ~180–190 (estimated) | 214–215 |

| LogP (lipophilicity) | ~2.5 (predicted) | 1.2 |

| Water Solubility (mg/mL) | Low (<10) | 10–50 (pH-dependent) |

Table 2: Substituent Effects on Reactivity

| Substituent | Position | Effect on Reactivity |

|---|---|---|

| -OH | 5 | Enhances hydrogen bonding; may reduce electrophilicity due to resonance stabilization |

| -OCH₃ | 2 | Electron-donating group; directs electrophilic substitution to para position |

| -CH(CH₃)₂ | 4 | Steric hindrance may slow nucleophilic attack; increases thermal stability |

Biological Activity

5-Hydroxy-4-isopropyl-2-methoxybenzoic acid (also known as "compound X") is a benzoic acid derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Structure :

The molecular formula of 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid is . Its structure features a methoxy group and a hydroxy group, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid |

Antimicrobial Properties

Research indicates that compounds similar to 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid exhibit significant antimicrobial activity. For instance, derivatives of methoxybenzoic acids have demonstrated efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The antibacterial mechanism often involves disrupting bacterial cell membranes and inhibiting protein synthesis.

Minimum Inhibitory Concentration (MIC) :

Studies show that related compounds have MIC values ranging from 512 µg/ml to 1024 µg/ml against MRSA, indicating strong antibacterial potential .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating conditions characterized by inflammation .

Antioxidant Activity

Antioxidant assays reveal that 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid exhibits significant free radical scavenging activity. This property is crucial for mitigating oxidative stress-related diseases .

The biological activity of 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid can be attributed to several mechanisms:

- Cell Membrane Disruption : The presence of the methoxy and hydroxy groups allows the compound to interact with lipid membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and replication.

- Scavenging Free Radicals : Its antioxidant properties help neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

- Study on Antibacterial Activity : A study conducted on the antibacterial efficacy of similar compounds showed a significant reduction in bacterial viability when treated with 5-Hydroxy-4-isopropyl-2-methoxybenzoic acid derivatives . The study highlighted the potential for developing new antibiotics from these compounds.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis, demonstrating reduced swelling and pain in treated subjects compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.